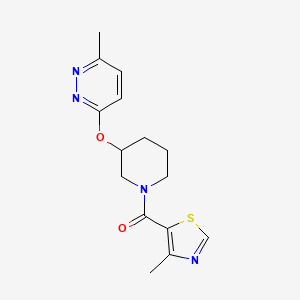
4,5-ジメチル-6-((1-((4-メチル-4H-1,2,4-トリアゾール-3-イル)メチル)ピペリジン-4-イル)メトキシ)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、抗菌活性を示すことが判明している1,2,4-トリアゾールの誘導体です . いくつかの新規な4,5-二置換-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン誘導体は、さまざまなエステルエトキシカルボニルヒドラゾンといくつかの第一アミンとの反応から合成されました . これらの化合物は抗菌活性についてスクリーニングされ、その一部は試験微生物に対して良好なまたは中程度の活性を示すことが判明しました .
化学療法
この化合物のような高窒素含有複素環系は、特に化学療法におけるさまざまな用途での有用性のために、過去10年間でますます注目を集めています . アゾールは、この化合物を含む、安全性の高いプロファイルと高い治療指数のために、広く使用され研究されている抗菌薬のクラスです .
作物保護
コナゾールは、この化合物を含む、アゾール系薬剤の主要なクラスであり、作物保護において重要な用途を持っています . これらは、植物病理学における重要な問題である局所的および全身的な真菌感染症の治療に使用されます .
真菌感染症の治療
医薬品として、コナゾールは局所的および全身的な真菌感染症の治療に使用されます . これらの感染症は、AIDSに罹患している、または侵襲的手術、抗がん療法、または移植を受けた免疫不全患者で頻繁に観察されます .
新規薬剤の合成
イミダゾールは、この化合物の一部である五員複素環部分であり、新規薬剤の開発において重要な合成子となっています . 1,3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成などのさまざまな生物学的活性を示します .
作用機序
Target of Action
Compounds containing a 1,2,4-triazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a variety of biological effects, including antimicrobial and anticancer activities .
特性
IUPAC Name |
4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKVICCGLUHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2451608.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)



![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2451625.png)
![4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2451627.png)
![5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
